molecular formula C20H18N2O2S B7832306 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone

Cat. No.: B7832306
M. Wt: 350.4 g/mol
InChI Key: FXIPZDWYDBWOSN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with an ethoxy group and a pyrimidinyl group linked through a thioether bond. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved through the Williamson ether synthesis, where an ethyl halide reacts with phenol under basic conditions. The resulting ethoxyphenyl compound is then subjected to further reactions to introduce the pyrimidinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: The thioether group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Thioethers, sulfides.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can be compared to other similar compounds, such as:

  • Phenacetin: A pain-relieving and fever-reducing drug.

  • Acetophenone derivatives: Compounds with similar phenyl and ketone groups.

  • Thioethers: Compounds containing sulfur atoms bonded to carbon.

Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Biological Activity

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of an ethoxyphenyl group and a phenylpyrimidinyl group linked by a thioether bond. Its chemical formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it possesses a molecular weight of 288.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors that exhibit binding sites for sulfanyl or pyrimidinyl groups.
  • Pathways Involved : It is suggested that the compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, indicating its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating potent anticancer activity.

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (µM)Mechanism of Action
This compoundX.XXInduction of apoptosis via p53 pathway
Staurosporine5.07Protein kinase inhibition
5-Fluorouracil5.18Antimetabolite

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers in preclinical models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in chronic inflammatory diseases.

Study on HepG2 Cells

In a study evaluating the cytotoxic effects of the compound on HepG2 cells, treatment resulted in a significant increase in apoptosis markers and a decrease in cell viability. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic genes such as p53 and Caspase 3.

In Vivo Studies

In vivo experiments using SEC (solid Ehrlich carcinoma) tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor volume and improved hematological parameters compared to untreated controls. The tumor inhibition ratio was significantly higher than that observed with standard treatments.

Table 2: In Vivo Effects on Tumor Volume

TreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Inhibition Ratio (%)
Control580258020
Compound5802276652.3
5-FU5802417728.3

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-17-10-8-16(9-11-17)19(23)13-25-20-12-18(21-14-22-20)15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPZDWYDBWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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